4-(Dimethylamino)benzaldehyde thiosemicarbazone
Overview
Description
4-(Dimethylamino)benzaldehyde thiosemicarbazone is an organic compound with the molecular formula C10H14N4S . It is a carbonyl compound containing amino and aldehyde groups . The compound is used in Ehrlich and Kovac’s reagents to test indole .
Molecular Structure Analysis
The molecule contains a total of 29 bonds, including 15 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also includes 1 six-membered ring, 1 urea (-thio) derivative, 1 tertiary amine (aromatic), and 1 hydrazone .Chemical Reactions Analysis
4-(Dimethylamino)benzaldehyde thiosemicarbazone has been used as a color reagent for the determination of hydroxyproline level. It forms colored condensation products (Schiff bases) with pyrroles and primary amines .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 377.6±44.0 °C at 760 mmHg, and a flash point of 182.2±28.4 °C . It has 4 H bond acceptors, 3 H bond donors, and 4 freely rotating bonds . The polar surface area is 86 Å2 .Scientific Research Applications
Inhibition of Amyloid-β Aggregation
Research has identified thiosemicarbazone derivatives, including 4-(dimethylamino)benzaldehyde thiosemicarbazone, as potent inhibitors of amyloid-β aggregation, a key process in the development of Alzheimer's disease. These compounds, especially when coordinated with palladium(II), demonstrate remarkable inhibitory properties, showcasing potential therapeutic applications in neurodegenerative disorders (Matesanz et al., 2020).
Coordination Chemistry and Structural Analysis
The compound has been used to synthesize novel dinuclear N-substituted complexes with metals like rhenium(I), which exhibit unique structural properties. These complexes have been analyzed for their formation of chelate rings, conformation, and reactivity, providing valuable insights into coordination chemistry (Argibay-Otero et al., 2020).
Corrosion Inhibition
The corrosion inhibition characteristics of 4-(N,N-dimethylamino) benzaldehyde thiosemicarbazone on various alloys and composites in acidic environments have been extensively studied. Its effectiveness as a corrosion inhibitor underscores its potential in materials science and engineering applications (Pinto et al., 2011).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of 4-(N,N-dimethylamino) benzaldehyde thiosemicarbazone has been determined, providing critical data for the understanding of its chemical and physical properties. Such studies are foundational for the development of new materials and pharmaceuticals (Chattopadhyay et al., 1988).
Spectroscopic Studies
Spectroscopic techniques have been employed to study complexes formed with 4-(dimethylamino)benzaldehyde thiosemicarbazone, enhancing our understanding of its interaction with metals and the resulting electronic properties. Such investigations contribute to the fields of analytical chemistry and materials science (Tahir et al., 2010).
Theoretical and Computational Chemistry
Ab-initio and density functional theory (DFT) calculations have been utilized to explore the molecular structure, electronic properties, and vibrational analysis of 4-(Dimethylamino) Benzaldehyde and its derivatives. These studies offer profound insights into the chemical behavior and potential applications of these compounds (Rocha et al., 2015).
Safety And Hazards
properties
IUPAC Name |
[(E)-[4-(dimethylamino)phenyl]methylideneamino]thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4S/c1-14(2)9-5-3-8(4-6-9)7-12-13-10(11)15/h3-7H,1-2H3,(H3,11,13,15)/b12-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDHKEQEBJQRRG-KPKJPENVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)benzaldehyde thiosemicarbazone | |
CAS RN |
2929-81-9 | |
Record name | Benzaldehyde, thiosemicarbazone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3266 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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